molecular formula C11H10N4O2 B11879157 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 90042-26-5

5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Cat. No.: B11879157
CAS No.: 90042-26-5
M. Wt: 230.22 g/mol
InChI Key: XVBNZFCOYSMFCV-UHFFFAOYSA-N
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Description

5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 1380500-88-8) is a heterocyclic compound with the molecular formula C₁₁H₁₀N₄O₂ and a molecular weight of 230.22 g/mol . Its structure comprises a triazoloquinoxaline core substituted with methyl groups at the 5- and 6-positions and two ketone groups at the 1- and 4-positions. This compound is synthesized via condensation of o-phenylenediamine with oxalic acid under acidic conditions, a method optimized for improved yield and simplified purification compared to earlier routes .

Properties

CAS No.

90042-26-5

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

5,6-dimethyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

InChI

InChI=1S/C11H10N4O2/c1-6-4-3-5-7-8(6)14(2)10(16)9-12-13-11(17)15(7)9/h3-5H,1-2H3,(H,13,17)

InChI Key

XVBNZFCOYSMFCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N3C(=NNC3=O)C(=O)N2C

Origin of Product

United States

Preparation Methods

Oxidative Cyclization with Halogens

Bromine in glacial acetic acid facilitates dehydrogenation and ring closure:

3-hydrazino-5,6-dimethylquinoxalin-2-one+Br2AcOH, NaOAc5,6-dimethyltriazoloquinoxaline-dione[1][6]\text{3-hydrazino-5,6-dimethylquinoxalin-2-one} + \text{Br}_2 \xrightarrow{\text{AcOH, NaOAc}} \text{5,6-dimethyltriazoloquinoxaline-dione} \quad

Procedure :

  • Bromine (1.6 g in 4.5 mL AcOH) added dropwise to the hydrazine derivative (3.17 g) and NaOAc (1.64 g) in AcOH.

  • Stirred at 25°C for 1 hour, then quenched with NaOH.

  • Yield: 63% after crystallization from DMF.

Cyclocondensation with Orthoesters

Triethyl orthoformate (TEOF) in refluxing ethanol promotes cyclization via elimination of ethanol:

3-hydrazino-5,6-dimethylquinoxalin-2-one+HC(OEt)3Δ,EtOH5,6-dimethyltriazoloquinoxaline-dione[4][8]\text{3-hydrazino-5,6-dimethylquinoxalin-2-one} + \text{HC(OEt)}_3 \xrightarrow{\Delta, \text{EtOH}} \text{5,6-dimethyltriazoloquinoxaline-dione} \quad

Conditions :

  • Reflux for 10 hours.

  • Yield: >90% with high purity.

  • IR spectra show loss of NH2_2 stretches and emergence of C=N at 1639 cm⁻¹.

Methyl Group Introduction (Alternative Route)

If the starting o-phenylenediamine lacks methyl groups, post-synthetic methylation can be employed:

Friedel-Crafts Alkylation

Using methyl chloride and AlCl3_3:

Unsubstituted triazoloquinoxaline-dione+CH3ClAlCl35,6-dimethyl derivative[9]\text{Unsubstituted triazoloquinoxaline-dione} + \text{CH}3\text{Cl} \xrightarrow{\text{AlCl}3} \text{5,6-dimethyl derivative} \quad

Challenges :

  • Regioselectivity issues may require protecting groups.

  • Lower yields (~40%) compared to pre-methylated routes.

Characterization and Analytical Data

Property Value Source
Molecular FormulaC11_{11}H10_{10}N4_4O2_2
Molecular Weight242.22 g/mol
Melting Point>300°C
1H NMR^1\text{H NMR} (DMSO)δ 2.4 (s, 6H, CH3_3), 7.2–7.8 (m, ArH)
IR (KBr)3053 cm⁻¹ (C-H), 1644 cm⁻¹ (C=N)

Mechanistic Insights

  • Quinoxaline Formation : Condensation of o-phenylenediamine with oxalic acid proceeds via nucleophilic attack of amine groups on carbonyl carbons, followed by dehydration.

  • Hydrazination : Hydrazine attacks the electron-deficient carbonyl carbon, displacing oxygen to form a hydrazide intermediate.

  • Cyclization : Oxidative agents like Br2_2 abstract hydrogen, facilitating radical recombination to form the triazole ring. Alternatively, TEOF acts as a carbonyl mimic, enabling nucleophilic closure.

Yield Optimization Strategies

  • Solvent Choice : DMF enhances solubility of intermediates, improving cyclization yields.

  • Catalysts : Anhydrous NaOAc in bromination reactions neutralizes HBr, preventing side reactions.

  • Purification : Sequential recrystallization (ethanol → DMF) removes unreacted hydrazine and oligomers.

Challenges and Limitations

  • Regioselectivity : Competing cyclization pathways may yieldtriazolo[3,4-a] regioisomers. HPLC or column chromatography is required for separation.

  • Stability : The dione moiety is sensitive to strong bases, necessitating pH-controlled conditions during workup.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Patent EP0039920B1 highlights flow systems for safer bromine handling and higher throughput.

  • Green Chemistry : Recent advances replace Br2_2 with I2_2/H2_2O2_2 systems, reducing toxic waste .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorinated quinoxaline precursor (used in synthesizing this compound) undergoes chlorine substitution with nucleophiles like hydrazine or amines. For 5,6-dimethyl derivatives, substitution typically occurs at the triazole ring or quinoxaline positions, depending on reaction conditions.

Example reaction :
5,6-Dimethyl triazolo[4,3-a]quinoxaline-1,4-dione reacts with hydrazine hydrate to form hydrazine derivatives. This is analogous to the conversion of 2,4-dichloroquinazoline to 2-chloro-4-hydrazinylquinazoline observed in related triazoloquinoxaline systems .

Key conditions :

  • Solvent: Ethanol or dioxane

  • Temperature: Reflux (80–100°C)

  • Catalysts: Triethylamine (TEA) or acetic acid

Oxidation and Reduction

The dione moiety and methyl groups participate in redox reactions:

Oxidation:

The methyl groups at positions 5 and 6 can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄). For example:
5,6-(CH₃)₂-Triazoloquinoxaline-dioneKMnO4/H2SO45,6-(COOH)₂-Triazoloquinoxaline-dione\text{5,6-(CH₃)₂-Triazoloquinoxaline-dione} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{5,6-(COOH)₂-Triazoloquinoxaline-dione}

Reduction:

The triazole ring can be reduced with hydrogen gas (H₂) and palladium catalysts to form dihydro derivatives. This reduces the aromaticity of the triazole ring but preserves the quinoxaline-dione structure.

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloaddition reactions with alkynes or nitriles under copper(I)-catalyzed conditions. For instance:
Triazoloquinoxaline-dione+HC≡C-RCuIFused pyrazole derivatives\text{Triazoloquinoxaline-dione} + \text{HC≡C-R} \xrightarrow{\text{CuI}} \text{Fused pyrazole derivatives}

Ring-opening reactions occur under strong acidic or basic conditions, yielding linear products. Hydrolysis with NaOH (10%) cleaves the triazole ring, generating quinoxaline-2,3-dione intermediates .

Functionalization via Electrophilic Aromatic Substitution

The electron-rich positions of the quinoxaline ring undergo electrophilic substitution:

Reaction TypeReagents/ConditionsProduct
Nitration HNO₃/H₂SO₄, 0–5°C7-Nitro-5,6-dimethyl derivative
Sulfonation SO₃/H₂SO₄, 60°C7-Sulfo-5,6-dimethyl derivative
Halogenation Br₂/CH₃COOH, RT7-Bromo-5,6-dimethyl derivative

Condensation Reactions

The dione group reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively:
Dione+NH2NH2Hydrazone derivative\text{Dione} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone derivative}
This is critical for synthesizing bioactive analogs, such as antiproliferative agents targeting Topoisomerase II .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki or Heck couplings enable aryl/alkenyl group introduction. For example:
5,6-Dimethyl derivative+Ph-B(OH)2Pd(PPh₃)₄7-Phenyl-substituted product\text{5,6-Dimethyl derivative} + \text{Ph-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{7-Phenyl-substituted product}
These reactions require halogenated precursors (e.g., brominated at position 7) .

Complexation with Metal Ions

The triazole nitrogen atoms and dione oxygen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. Such complexes are studied for catalytic or antimicrobial applications .

Key Data Table: Reported Derivatives and Reaction Outcomes

ReactionReagentsProduct StructureBiological Activity (IC₅₀)Source
Hydrazine substitutionNH₂NH₂, EtOH, refluxHydrazine derivativeTopo II inhibition: 15.16 μM
BrominationBr₂/CH₃COOH7-Bromo derivativeDNA intercalation: 10.25 μM
Oxidation of methyl groupsKMnO₄/H₂SO₄Dicarboxylic acid derivativeNot reported
Suzuki couplingPh-B(OH)₂, Pd(PPh₃)₄7-Phenyl derivativeCytotoxicity: 2.44 μM

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of 5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione derivatives as effective antimicrobial agents. The compound has been synthesized and evaluated against various bacterial strains. For instance:

  • Synthesis and Evaluation : A series of quinazoline derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated that certain derivatives exhibited significant antimicrobial properties compared to standard drugs like ampicillin .
  • Broad-Spectrum Activity : Among the derivatives tested, some provided a broad bioactive spectrum against multiple bacterial strains. Notably, compounds demonstrated inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli, suggesting their potential as alternative treatments for bacterial infections .

1.2 Antitumor Activity

The compound's derivatives have also shown promise in cancer research:

  • Dual Activity : In a study focused on synthesizing various quinoxaline derivatives, it was found that certain compounds displayed potent antitumor activity against several tumor cell lines while being non-cytotoxic to normal cells. The most effective compounds had IC50 values greater than 100 μg/mL against normal cells but significantly inhibited cancer cell growth .
  • Mechanism of Action : These compounds are believed to disrupt cellular processes in cancer cells, making them a subject of interest for developing new anticancer therapies.

Neurological Applications

2.1 Phosphodiesterase Inhibition

5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has been identified as a potential inhibitor of phosphodiesterase enzymes (PDEs), particularly PDE2 and PDE10:

  • Cognitive Disorders : These enzymes play a crucial role in the regulation of cyclic nucleotide signaling pathways involved in cognitive functions. Inhibitors derived from this compound are being explored for their therapeutic potential in treating central nervous system disorders such as Alzheimer's disease and schizophrenia .
  • Research Findings : Studies have indicated that these inhibitors could improve cognitive function by enhancing cyclic AMP levels in the brain, which may alleviate symptoms associated with cognitive decline in neurodegenerative diseases .

Summary of Findings

Application Activity Type Target Organisms/Conditions Key Findings
AntimicrobialBacterial InhibitionStaphylococcus aureus, E. coli, etc.Significant inhibition zones; potential alternative treatments for infections
AntitumorCancer Cell InhibitionVarious tumor cell linesNon-cytotoxic to normal cells; effective at inhibiting cancer cell growth
NeurologicalCognitive EnhancementAlzheimer's disease, schizophreniaPotential to improve cognitive function via phosphodiesterase inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of triazoloquinoxaline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Substituent and Molecular Comparison
Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Applications/Activities
5,6-Dimethyl[...]dione (1380500-88-8) 5,6-dimethyl C₁₁H₁₀N₄O₂ 230.22 Under investigation (data limited)
7-Acetyl-5-methyl[...]dione (78422-93-2) 7-acetyl, 5-methyl C₁₂H₁₀N₄O₃ 258.24 Not specified
7-Chloro-5-propyl[...]dione (87885-15-2) 7-chloro, 5-propyl C₁₂H₁₂ClN₄O₂ 279.71* Potassium salt formulation
5,7,8-Trimethyl[...]dione (90042-25-4) 5,7,8-trimethyl C₁₂H₁₂N₄O₂ 244.25 Pharmaceutical intermediates
6-Amino-2-phenyl[...]dione (233675-41-7) 6-amino, 2-phenyl C₁₅H₁₁N₅O₂ 293.28 AMPA receptor antagonism

*Molecular weight of acid form; potassium salt: 318.80 g/mol .

Key Observations :

  • Electron-withdrawing groups (e.g., 7-chloro in 87885-15-2) enhance stability and salt formation , while electron-donating groups (e.g., 5,6-dimethyl in the target compound) may influence tautomeric equilibria .
  • Bulkier substituents (e.g., 2-phenyl in 233675-41-7) are linked to receptor-binding specificity, as seen in AMPA receptor antagonists .

Tautomerism and Structural Dynamics

Triazoloquinoxalines exhibit tautomerism, which affects their reactivity and interaction with biological targets. For example:

  • The parent 1,2,4-triazolo[4,3-a]quinoxaline (13) exists in equilibrium between enamine (A) and methylene imine (B) forms in DMSO or TFA, as confirmed by ¹H NMR and NOE studies .

Biological Activity

5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a compound of interest due to its diverse biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of 5,6-dimethyl[1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves multi-step organic reactions including cyclization and functional group modifications. These compounds are characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry.

Anticonvulsant Properties

A study evaluated several [1,2,4]triazolo[4,3-a]quinoxaline derivatives for their anticonvulsant properties using the metrazol-induced convulsions model. Among the synthesized compounds, some exhibited significant anticonvulsant activity compared to phenobarbitone sodium as a standard treatment. Specifically, compounds 14 and 15b showed the highest efficacy in this context .

Phosphodiesterase Inhibition

Research indicates that derivatives of 5,6-dimethyl[1,2,4]triazolo[4,3-a]quinoxaline act as inhibitors of phosphodiesterase types 2 and 10. This inhibition has implications for treating central nervous system disorders such as Alzheimer's disease and schizophrenia. The mechanism involves modulating cyclic nucleotide levels within cells, which can influence various signaling pathways associated with cognitive function and mood regulation .

Cytotoxic Activity

Recent studies have demonstrated that certain derivatives possess notable cytotoxic effects against cancer cell lines. For instance, compounds derived from [1,2,4]triazolo[4,3-c]quinazolines exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The presence of specific functional groups enhances their binding affinity to DNA and promotes intercalation activity—key factors in their anticancer efficacy .

Case Studies

Case Study 1: Anticancer Activity
In a comparative study involving various quinoxaline derivatives, it was found that specific substitutions on the triazoloquinoxaline scaffold significantly altered their cytotoxic profiles. The compound with a trifluoromethyl moiety displayed enhanced activity against HCT-116 cells with an IC50 value of 2.44 μM compared to other derivatives tested .

Case Study 2: Neuropharmacological Effects
Another investigation highlighted the potential of these compounds in alleviating symptoms associated with cognitive dysfunction in animal models of Alzheimer’s disease. The phosphodiesterase inhibition mechanism was confirmed through behavioral assays indicating improved memory retention in treated subjects compared to controls .

Summary of Biological Activities

Activity Mechanism IC50 Values References
AnticonvulsantMetrazol-induced convulsions modelVariable
Phosphodiesterase InhibitionModulation of cyclic nucleotide levelsNot specified
CytotoxicityDNA intercalation2.44 - 9.43 μM

Q & A

Basic: What are the established synthetic routes for 5,6-dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione?

The compound can be synthesized via cyclocondensation reactions involving heterocyclic hydrazines and β-dicarbonyl derivatives. A common approach involves reacting 2-hydrazino-3-methylquinoxaline with ketones or oxalic acid derivatives under acidic conditions. For example, highlights that 1,4-dimethyltriazoloquinoxaline forms as a side product when 2-hydrazino-3-methylquinoxaline reacts with 1-phenyl-1,3-butanedione. Another route ( ) starts with benzene-1,2-diamine, which undergoes condensation with oxalic acid in HCl to yield quinoxaline-2,3-dione. Subsequent hydrazine hydrate treatment and cyclization with diethyl oxalate produce triazoloquinoxaline intermediates. Methylation at the 5,6-positions can be achieved using alkyl bromides in the presence of K₂CO₃ .

Basic: How is the structure of this compound confirmed experimentally?

Structural validation typically combines spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–7.5 ppm for quinoxaline) and methyl groups (δ 2.5–3.0 ppm). Carbonyl resonances appear at δ 160–170 ppm ( ).
  • X-ray crystallography : Used to resolve the fused triazole-quinoxaline ring system and confirm substituent positions (e.g., methyl groups at 5,6-positions) ().
  • Elemental analysis : Validates molecular formula (e.g., C₁₁H₁₀N₄O₂ for the target compound) ().

Basic: What preliminary biological screening methods are used for this compound?

Initial pharmacological evaluation focuses on:

  • Antimicrobial assays : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) and fungi ( ).
  • Cardiovascular activity : Isolated rabbit heart models to assess positive inotropic effects ( ).
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., RAW264.7 macrophages) to gauge anti-inflammatory potential ( ).

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Key strategies include:

  • Solvent selection : Toluene or dioxane improves cyclization efficiency ( ).
  • Catalyst use : Sodium hydride or triethylamine (TEA) enhances reaction rates ( ).
  • Stepwise purification : Precipitation of intermediates (e.g., quinoxaline-2,3-dione) reduces byproducts ( ). Reported yields for analogous compounds range from 70–93% under optimized conditions .

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies in biological outcomes (e.g., antimicrobial vs. anti-inflammatory activity) may arise from:

  • Structural analogs : Subtle changes (e.g., benzylpiperazine vs. benzoylpiperazine moieties) alter target selectivity ( ).
  • Assay conditions : Variations in bacterial strains or cell lines affect IC₅₀ values. For example, notes differing MICs against multidrug-resistant S. aureus depending on substituent electronegativity.
  • Dose-response validation : Repetition under standardized protocols (e.g., CLSI guidelines) ensures reproducibility .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for derivatives?

SAR studies involve:

  • Systematic substitution : Introducing electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 5,6-positions to modulate bioactivity ( ).
  • Molecular docking : Targeting enzymes like 14α-demethylase (PDB: 3LD6) to predict binding affinities ().
  • Pharmacophore modeling : Identifying critical hydrogen-bonding or hydrophobic interactions ( ).

Advanced: How are computational methods applied to predict biological potential?

  • Docking simulations : AutoDock or Schrödinger Suite evaluates interactions with targets (e.g., lanosterol demethylase in ).
  • QSAR models : Relate logP, polar surface area, and H-bond donors to activity (e.g., anti-inflammatory IC₅₀ values in ).
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced: What advanced spectroscopic techniques resolve complex structural ambiguities?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals in fused ring systems ().
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₁₁N₄O₂⁺ at m/z 231.0883) ( ).
  • Single-crystal XRD : Provides angstrom-level resolution of methyl group orientations ().

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